molecular formula C10H11FN4O2 B10909262 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid

1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B10909262
M. Wt: 238.22 g/mol
InChI Key: HVPJOBCDMXPYEG-UHFFFAOYSA-N
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Description

1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with a fluoroethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the fluoroethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl difluoroacetoacetate with hydrazine hydrate can form the pyrazole ring, which is then further functionalized to introduce the fluoroethyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of cost-effective and readily available starting materials, along with efficient reaction conditions, is crucial for large-scale production. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazole ring.

    Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The fluoroethyl group can enhance the compound’s binding affinity and specificity for its targets .

Properties

Molecular Formula

C10H11FN4O2

Molecular Weight

238.22 g/mol

IUPAC Name

1-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H11FN4O2/c11-2-4-14-3-1-9(13-14)7-15-6-8(5-12-15)10(16)17/h1,3,5-6H,2,4,7H2,(H,16,17)

InChI Key

HVPJOBCDMXPYEG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1CN2C=C(C=N2)C(=O)O)CCF

Origin of Product

United States

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